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molecular formula C14H15N3O B8364043 3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol

3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol

Cat. No. B8364043
M. Wt: 241.29 g/mol
InChI Key: ACOYOVQVLSTOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04889861

Procedure details

A solution of 97.0 g of 1-dimethylcarbamoyl-4-(3-trimethylsilyloxypropyl) -1H-imidazole and 72.0 g of 1-bromomethyl-4-cyanobenzene in 500 ml of acetonitrile is refluxed for 10 h. The solution is cooled to 0° in an ice bath and ammonia gas is bubbled in for a few minutes. The mixture is then evaporated in vacuo to give a semisolid which is dissolved in 500 ml of 1N hydrochloric acid. The solution is allowed to stand at room temperature for 15 min and then is extracted with ether. The pH of the aqueous phase is adjusted to 9 with 50% sodium hydroxide solution and the mixture is then extracted with methylene chloride. The methylene chloride extracts are washed with water, dried over sodium sulfate and evaporated to give a semi-solid which is triturated with cold acetone to yield the title compound (b) as a white solid, m.p. 121°-123°.
Name
1-dimethylcarbamoyl-4-(3-trimethylsilyloxypropyl) -1H-imidazole
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C([N:5]1[CH:9]=[C:8]([CH2:10][CH2:11][CH2:12][O:13][Si](C)(C)C)[N:7]=[CH:6]1)=O.Br[CH2:20][C:21]1[CH:26]=[CH:25][C:24]([C:27]#[N:28])=[CH:23][CH:22]=1>C(#N)C.Cl>[C:27]([C:24]1[CH:25]=[CH:26][C:21]([CH2:20][N:7]2[C:8]([CH2:10][CH2:11][CH2:12][OH:13])=[CH:9][N:5]=[CH:6]2)=[CH:22][CH:23]=1)#[N:28]

Inputs

Step One
Name
1-dimethylcarbamoyl-4-(3-trimethylsilyloxypropyl) -1H-imidazole
Quantity
97 g
Type
reactant
Smiles
CN(C(=O)N1C=NC(=C1)CCCO[Si](C)(C)C)C
Name
Quantity
72 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C#N
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to 0° in an ice bath
CUSTOM
Type
CUSTOM
Details
ammonia gas is bubbled in for a few minutes
CUSTOM
Type
CUSTOM
Details
The mixture is then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a semisolid which
EXTRACTION
Type
EXTRACTION
Details
is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the mixture is then extracted with methylene chloride
WASH
Type
WASH
Details
The methylene chloride extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a semi-solid which
CUSTOM
Type
CUSTOM
Details
is triturated with cold acetone

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)CN1C=NC=C1CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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